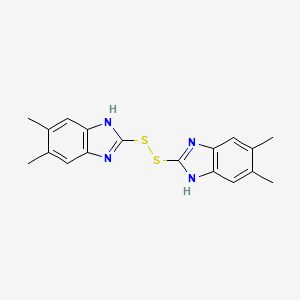
2,2'-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) is a compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of two sulfur atoms linking two 5,6-dimethyl-1H-benzimidazole units. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .
Preparation Methods
The reaction conditions often include the use of alkaline alcoholic solutions or acetonitrile as solvents . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) undergoes various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bond, yielding two separate benzimidazole units.
Substitution: The benzimidazole rings can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) involves its interaction with various molecular targets and pathways. The benzimidazole moiety can bind to enzymes and proteins, inhibiting their activity. For example, it can inhibit the function of microtubules in cancer cells, leading to cell cycle arrest and apoptosis . The sulfur atoms may also play a role in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar compounds to 2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) include other benzimidazole derivatives such as:
5,6-Dimethylbenzimidazole: A component of vitamin B12 with similar structural features.
2-Substituted benzimidazoles: These compounds have various substitutions at the 2-position, leading to different pharmacological activities.
Benzimidazole-1,3,4-oxadiazole hybrids: These compounds combine benzimidazole with oxadiazole, exhibiting unique biological activities.
The uniqueness of 2,2’-Disulfanediylbis(5,6-dimethyl-1H-benzimidazole) lies in its disulfide linkage, which imparts distinct chemical and biological properties compared to other benzimidazole derivatives.
Properties
CAS No. |
62423-57-8 |
|---|---|
Molecular Formula |
C18H18N4S2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)disulfanyl]-5,6-dimethyl-1H-benzimidazole |
InChI |
InChI=1S/C18H18N4S2/c1-9-5-13-14(6-10(9)2)20-17(19-13)23-24-18-21-15-7-11(3)12(4)8-16(15)22-18/h5-8H,1-4H3,(H,19,20)(H,21,22) |
InChI Key |
VBPHCZZMDOFENP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)SSC3=NC4=C(N3)C=C(C(=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















